molecular formula C8H14N2O2S B2653741 4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione CAS No. 410074-60-1

4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione

Cat. No. B2653741
CAS RN: 410074-60-1
M. Wt: 202.27
InChI Key: WTFFYZGCISALRI-UHFFFAOYSA-N
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Description

4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione is a cell-permeable, thiadiazolidinone-based, thiol reactive compound . It is also known as RGS4 Inhibitor, CCG . The empirical formula of this compound is C8H14N2O2S and it has a molecular weight of 202.27 .


Chemical Reactions Analysis

4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione is a thiol reactive compound . It covalently binds to the regulator of G protein signaling 4 (RGS4) and irreversibly inhibits its activity .


Physical And Chemical Properties Analysis

4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione is an oil form compound . It is colorless and has a solubility of 100 mg/mL in DMSO . It should be stored at a temperature between 2-8°C .

Mechanism of Action

The compound works by covalently binding to the regulator of G protein signaling 4 (RGS4) and irreversibly inhibiting its activity . It exhibits high selectivity over RGS19 and RGS16 . It has negligible effects towards RGS7, RGS8, and papain . It disrupts RGS4/Gαo interaction and reverses the Gαo-induced membrane translocation of GFP-tagged RGS4 in HEK293 cells .

Safety and Hazards

The compound is classified as having standard handling toxicity . It should be stored under inert gas . It is also classified as a combustible liquid .

Future Directions

The compound has shown potential in enhancing Gαq-dependent Ca2+ signaling activated by the M3 muscarinic receptor . It potentiates Gαi-dependent muscarinic bradycardia and reverses D2 antagonist raclopride-induced akinesia and bradykinesia in a murine model of the movement disorder in Parkinson’s disease . These findings suggest potential future directions for research and therapeutic applications.

properties

IUPAC Name

4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFYZGCISALRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)N(SC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione

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